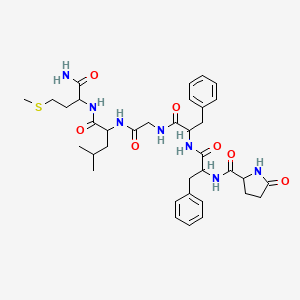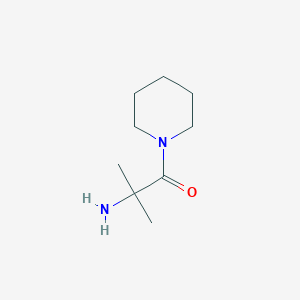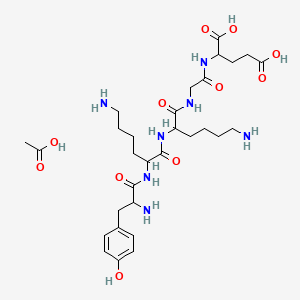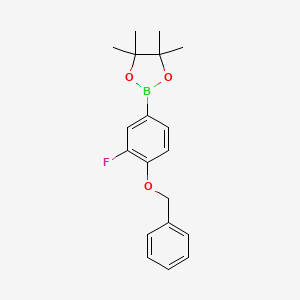![molecular formula C13H19Cl2N B12317540 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is structurally related to ketamine and phencyclidine (PCP), and it has been used in both veterinary and human medicine for its anesthetic and analgesic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves several steps. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 1-(2-chlorophenyl)-cyclohexanol . This intermediate is then dehydrated using an acidic ionic liquid to produce 1-(2-chlorophenyl)-cyclohexene . The alkene is oxidized by potassium permanganate to yield the corresponding hydroxy ketone . Finally, the hydroxy ketone undergoes imination with methylamine and rearrangement at elevated temperatures to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketones using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Hydroxy ketones.
Reduction: Primary amines.
Substitution: Substituted cyclohexylamines.
科学的研究の応用
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various arylcyclohexylamine derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a neuroprotective agent.
Medicine: Investigated for its anesthetic and analgesic properties, as well as its potential use in treating depression and other psychiatric disorders.
Industry: Utilized in the development of new anesthetic drugs and in the study of receptor-ligand interactions.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist . By blocking the NMDA receptor, the compound inhibits the excitatory neurotransmitter glutamate, leading to its anesthetic and analgesic effects . Additionally, it may interact with other receptors and ion channels, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Ketamine: Another arylcyclohexylamine with similar anesthetic properties but a different safety profile.
Phencyclidine (PCP): Shares structural similarities but has a higher potential for abuse and neurotoxicity.
Methoxetamine (MXE): A derivative of ketamine with similar effects but a longer duration of action.
Uniqueness
2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride is unique due to its lower potency compared to ketamine and PCP, which may result in a different safety and side effect profile . Its potential use in treating psychiatric disorders also sets it apart from other similar compounds .
特性
分子式 |
C13H19Cl2N |
|---|---|
分子量 |
260.20 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;/h5-8,11,13H,1-4,9,15H2;1H |
InChIキー |
YDJQACDSDHEJAA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CC2=CC=C(C=C2)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;sodium](/img/structure/B12317465.png)
![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)

![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)
![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)
![3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12317515.png)

![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)

![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)
![17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one](/img/structure/B12317542.png)
